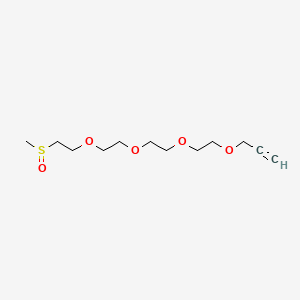
Propargyl-PEG4-thioacetyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propargyl-PEG4-thioacetyl is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its role in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions .
準備方法
Synthetic Routes and Reaction Conditions
Propargyl-PEG4-thioacetyl can be synthesized through a series of chemical reactions involving the introduction of a propargyl group into a PEG backbone. The synthesis typically involves the following steps:
Activation of PEG: The PEG backbone is activated by converting one of its terminal hydroxyl groups into a leaving group, such as a tosylate or mesylate.
Nucleophilic Substitution: The activated PEG is then reacted with a propargyl alcohol derivative in the presence of a base to introduce the propargyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as column chromatography or recrystallization .
化学反応の分析
Types of Reactions
Propargyl-PEG4-thioacetyl undergoes several types of chemical reactions, including:
Click Chemistry Reactions: It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions, forming stable triazole linkages
Nucleophilic Substitution: The propargyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAc reactions to facilitate the formation of triazole linkages.
Bases: Such as sodium hydroxide or potassium carbonate, used in nucleophilic substitution reactions.
Thioacetic Acid or Thioacetyl Chloride: Used in the thioacetylation step .
Major Products
Triazole Derivatives: Formed from CuAAc reactions.
Substituted Propargyl Derivatives: Formed from nucleophilic substitution reactions.
科学的研究の応用
Propargyl-PEG4-thioacetyl has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes
作用機序
Propargyl-PEG4-thioacetyl exerts its effects through its role as a linker in PROTACs. The compound facilitates the formation of stable triazole linkages through CuAAc reactions, enabling the conjugation of different molecular entities. In PROTACs, it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, promoting the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .
類似化合物との比較
Similar Compounds
Propargyl-PEG4-NHS Ester: Another PEG-based linker used in bioconjugation.
Propargyl-PEG4-Azide:
Propargyl-PEG4-Amine: Utilized in the synthesis of various bioconjugates
Uniqueness
Propargyl-PEG4-thioacetyl is unique due to its thioacetyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly useful in the development of PROTACs and other advanced chemical entities .
特性
分子式 |
C12H22O5S |
|---|---|
分子量 |
278.37 g/mol |
IUPAC名 |
3-[2-[2-[2-(2-methylsulfinylethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C12H22O5S/c1-3-4-14-5-6-15-7-8-16-9-10-17-11-12-18(2)13/h1H,4-12H2,2H3 |
InChIキー |
HMTOMPSEKCARII-UHFFFAOYSA-N |
正規SMILES |
CS(=O)CCOCCOCCOCCOCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


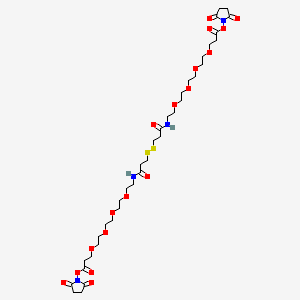
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide](/img/structure/B11928636.png)
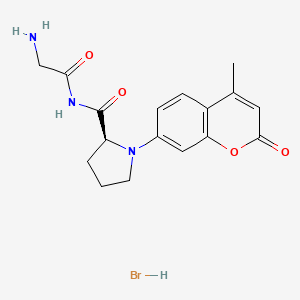
![Butanedioic acid, 1-[(1R)-2-[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]-1-[(S)-(benzoylamino)phenylmethyl]-2-oxoethyl] 4-(2,5-dioxo-1-pyrrolidinyl) ester](/img/structure/B11928639.png)
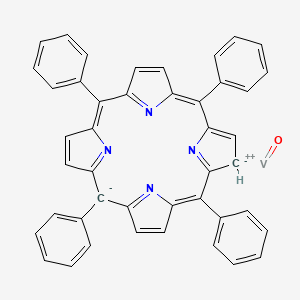

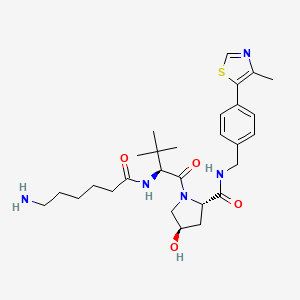
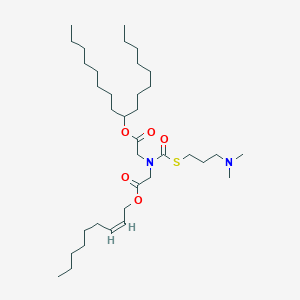

![[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B11928675.png)
![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928682.png)

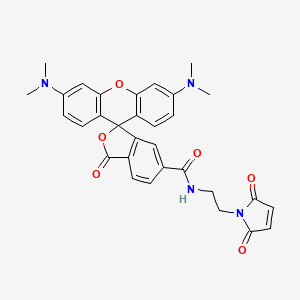
![undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928716.png)
